3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline
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Overview
Description
3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[45]decan-8-yl)aniline is a synthetic organic compound with the molecular formula C13H16F2N2O2 It is characterized by the presence of two fluorine atoms and a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed by reacting a suitable diol with an amine under acidic conditions to yield the 1,4-dioxa-8-azaspiro[4.5]decane core.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Aniline: The final step involves coupling the fluorinated spirocyclic intermediate with aniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the spirocyclic structure and additional functional groups.
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline: Lacks the fluorine atoms.
Uniqueness
3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline is unique due to the combination of fluorine atoms and the spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-10-7-9(16)8-11(15)12(10)17-3-1-13(2-4-17)18-5-6-19-13/h7-8H,1-6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBXJWJHRWZBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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